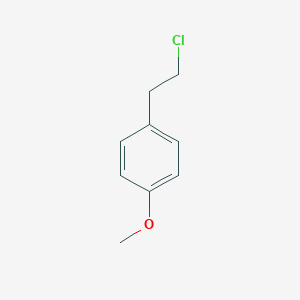

1-(2-Chloroethyl)-4-methoxybenzene

概要

説明

PD 184352は、CI-1040としても知られており、ミトゲン活性化プロテインキナーゼキナーゼ(MEK)の非常に強力で選択的な非競合的阻害剤です。MEK1に対する阻害濃度(IC50)は17ナノモルです。 この化合物は主に、ミトゲン活性化プロテインキナーゼ(MAPK)の活性化の抑制を研究するために研究で使用されており、B-Raf変異V600Eを有する細胞の増殖を抑制する上で大きな可能性を示しています .

準備方法

合成経路と反応条件: PD 184352は、2-クロロ-4-ヨードアニリンとシクロプロピルメタノールを反応させて中間体を得る多段階プロセスによって合成されます。この中間体は次に、3,4-ジフルオロベンゾイルクロリドと反応させて最終生成物を得ます。 反応条件は、通常、ジメチルスルホキシド(DMSO)やエタノールなどの有機溶媒を使用し、反応は完全な転換を確実にするために高温で行われます .

工業生産方法: PD 184352の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、収量と純度を最大化する反応条件の最適化が含まれます。 この化合物は、通常、再結晶やクロマトグラフィーなどの技術を使用して精製され、99%以上の純度に達します .

化学反応の分析

反応の種類: PD 184352は、次のものを含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、酸化誘導体の形成につながります。

還元: 化合物の存在する官能基を修飾するために、還元反応を行うことができます。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

形成される主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化誘導体を生成する可能性があり、置換反応はさまざまな官能基を導入する可能性があります .

4. 科学研究への応用

PD 184352は、次のものを含む、幅広い科学研究への応用があります。

化学: MEKの阻害とそのMAPKシグナル伝達経路への影響を研究するためのツール化合物として使用されます。

生物学: 細胞生物学研究で、MEKの細胞増殖と分化における役割を調査するために使用されます。

医学: メラノーマなどのB-Raf変異を伴うがんの治療のための潜在的な治療薬として調査されています。

科学的研究の応用

PD 184352 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of MEK and its effects on MAPK signaling pathways.

Biology: Employed in cell biology research to investigate the role of MEK in cell proliferation and differentiation.

Medicine: Explored as a potential therapeutic agent for treating cancers with B-Raf mutations, such as melanoma.

Industry: Utilized in the development of new drugs targeting the MAPK signaling pathway

作用機序

PD 184352は、MAPKシグナル伝達経路の重要な構成要素であるMEK1とMEK2を選択的に阻害することによってその効果を発揮します。PD 184352は、MEK1とMEK2のマグネシウム-アデノシン三リン酸(Mg-ATP)結合部位に隣接する疎水性ポケットに結合することにより、これらのキナーゼを不活性化するコンフォメーション変化を誘発します。 この阻害はMAPKの活性化を抑制し、その結果、特にB-Raf変異V600Eを有する細胞において細胞増殖を抑制します .

6. 類似の化合物との比較

PD 184352は、PD 0325901やセルメチニブなどの他のMEK阻害剤と比較されています。PD 184352は、臨床試験に参入した最初のMEK阻害剤でしたが、ヒトにおけるその活性は、溶解度の低さと迅速なクリアランスによって制限されていました。 対照的に、PD 0325901とセルメチニブは、改善された薬物動態特性を示しており、メラノーマやその他の固形腫瘍を有する患者を対象とした第I相および第II相試験で抗腫瘍活性を示しています .

類似の化合物:

- PD 0325901

- セルメチニブ

- U0126

- PD 98059

類似化合物との比較

- PD 0325901

- Selumetinib

- U0126

- PD 98059

These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and clinical efficacy .

生物活性

1-(2-Chloroethyl)-4-methoxybenzene, also known as p-chloroethyl anisole , is an organic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies surrounding this compound.

This compound is characterized by the presence of both a chlorine atom and a methoxy group attached to a benzene ring. The molecular formula is CHClO, and it has a molecular weight of approximately 182.63 g/mol. The compound's structure influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to undergo electrophilic aromatic substitution reactions. The chlorine atom can act as an electrophile, while the methoxy group enhances the electron density of the benzene ring, making it more reactive towards nucleophiles. This reactivity allows it to interact with various biomolecules, potentially leading to significant biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that halogenated compounds like this compound can possess cytotoxic effects against cancer cell lines. The mechanism may involve the formation of reactive intermediates that induce apoptosis in malignant cells.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

- Neuropharmacological Effects : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing dopaminergic activity. This could have implications for disorders such as schizophrenia or Parkinson's disease.

Study 1: Antitumor Efficacy

In a study examining the cytotoxic effects of various chloroalkyl phenols on human cancer cell lines, this compound demonstrated significant antiproliferative activity. The compound was tested against breast and lung cancer cell lines, showing IC values in the low micromolar range, indicating potent activity.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast) | 5.2 |

| A549 (Lung) | 6.8 |

Study 2: Enzyme Interaction

A biochemical analysis assessed the inhibitory effects of this compound on cytochrome P450 enzymes. The compound was found to inhibit CYP3A4 activity with an IC value of 12 µM, suggesting potential for drug-drug interactions in therapeutic settings.

Toxicological Considerations

While the biological activities of this compound are promising, toxicity studies are essential for evaluating its safety profile. Initial assessments indicate that high concentrations may lead to cytotoxicity in non-target cells, necessitating further investigation into dose-response relationships and potential side effects.

特性

IUPAC Name |

1-(2-chloroethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIAMRAWHYEPNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171259 | |

| Record name | 4-(2-Chloroethyl)phenyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18217-00-0 | |

| Record name | 1-(2-Chloroethyl)-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18217-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chloroethyl)phenyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018217000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Chloroethyl)phenyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-chloroethyl)phenyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。